molecular formula C24H15F6N3 B13653508 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

Katalognummer: B13653508
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: KGGDTRCQYRHSIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline is a complex organic compound characterized by multiple fluorine and amino groups attached to a phenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reaction pathways can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent marker due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers with unique thermal and mechanical properties.

Wirkmechanismus

The mechanism of action of 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorophenol
  • 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorobenzene

Uniqueness

Compared to similar compounds, 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline stands out due to its specific arrangement of fluorine and amino groups, which confer unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall performance in various applications.

Eigenschaften

Molekularformel

C24H15F6N3

Molekulargewicht

459.4 g/mol

IUPAC-Name

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

InChI

InChI=1S/C24H15F6N3/c25-16-4-13(5-17(26)22(16)31)10-1-11(14-6-18(27)23(32)19(28)7-14)3-12(2-10)15-8-20(29)24(33)21(30)9-15/h1-9H,31-33H2

InChI-Schlüssel

KGGDTRCQYRHSIP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C2=CC(=C(C(=C2)F)N)F)C3=CC(=C(C(=C3)F)N)F)C4=CC(=C(C(=C4)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.